3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c22-15-7-4-8-16(23)17(15)18(27)25-11-9-21(10-12-25)19(28)26(20(29)24-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWOFQRFRGMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the core triazaspirodecane structure. This can be achieved through a series of reactions, including cyclization, amidation, and acylation. The difluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, while the benzyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that triazaspiro compounds exhibit significant anticancer properties. The unique structural features of 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to interact with specific biological targets involved in cancer progression. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the difluorobenzoyl moiety is believed to enhance its lipophilicity, allowing for better membrane penetration and increased efficacy.
Material Science
Polymer Synthesis
In material science, this compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers. Its ability to form stable covalent bonds under specific conditions makes it suitable for creating high-performance materials with tailored properties such as thermal stability and mechanical strength.
Nanocomposites
The incorporation of this compound into nanocomposite materials has been explored to enhance the mechanical and thermal properties of polymers. By integrating nanoparticles with this triazaspiro compound, researchers aim to develop advanced materials for applications in electronics and aerospace.
Agricultural Chemistry
Pesticidal Activity
The compound's potential as a pesticide is being investigated due to its structural similarity to known agrochemicals. Studies are underway to evaluate its effectiveness against various pests and diseases affecting crops. The difluorobenzoyl group may contribute to its bioactivity by enhancing the compound's affinity for insect target sites.
Herbicidal Properties
Additionally, preliminary research suggests that this compound may exhibit herbicidal properties. This application is particularly relevant in developing environmentally friendly herbicides that target specific weeds without harming desirable crops.
Mechanism of Action
The mechanism by which 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 2,6-difluorobenzoyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to enzymes like HIF prolyl hydroxylases compared to non-fluorinated analogs .
- Benzyl vs. Alkyl Substitutions : Benzyl groups at position 3 (as in the target compound) are associated with improved metabolic stability compared to alkyl chains (e.g., ethyl in compound R6) .
Enzyme Inhibition
- HIF Prolyl Hydroxylase (PHD) Inhibition: Derivatives like 3-benzyl-8-[4-(trifluoromethyl)benzoyl] (MW 431.41) show IC₅₀ values in the nanomolar range for PHD2 inhibition, a key target for anemia treatment . The target compound’s 2,6-difluorobenzoyl group may enhance selectivity over PHD3 due to steric and electronic effects .
- mTOR Inhibition : Compound R6 reduces mTOR activity (EC₅₀ ~50 nM), promoting autophagy in neuronal cells .
Pharmacokinetic Properties
Biological Activity
The compound 3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 257.31 g/mol
- CAS Number : 169206-62-6
This compound features a spirocyclic structure that is characteristic of triazaspiro compounds, contributing to its unique pharmacological properties.
Research indicates that derivatives of the triazaspiro[4.5]decane family exhibit significant biological activities, particularly as prolyl hydroxylase inhibitors . These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. By inhibiting prolyl hydroxylases, these compounds can upregulate erythropoietin (EPO), potentially offering therapeutic benefits in conditions like anemia .
Efficacy in Preclinical Studies
- Cardioprotective Effects : Studies have shown that certain triazaspiro compounds can inhibit permeability transition pores (PTP) in mitochondria, which is critical for cell survival during ischemic events. The inhibition of PTP opening was found to be independent of the glutamic acid residue typically involved in ATP synthase activity, suggesting a safer profile compared to traditional agents like Oligomycin A .
- Toxicity Profile : In preclinical evaluations, this compound demonstrated a favorable toxicity profile. Unlike Oligomycin A, which has known toxic effects on cell viability and ATP levels after prolonged exposure, this compound did not adversely affect these parameters even after extended treatment periods .
Study on Prolyl Hydroxylase Inhibition
A pivotal study highlighted the efficacy of triazaspiro compounds as pan-inhibitors of prolyl hydroxylases. The study utilized affinity selection mass spectrometry (AS-MS) to identify these compounds' binding affinities and mechanisms of action. The results indicated that these inhibitors could significantly enhance EPO levels in vivo without the side effects associated with conventional treatments .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of various related compounds within the triazaspiro family:
| Compound Name | Mechanism of Action | Efficacy | Toxicity Profile |
|---|---|---|---|
| This compound | Prolyl hydroxylase inhibition | High | Low |
| Oligomycin A | ATP synthase inhibition | Moderate | High |
| PP11 (related derivative) | PTP inhibition | High | Low |
The data indicate that this compound exhibits a robust efficacy profile while maintaining a low toxicity risk compared to other agents.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Parameters | Yield Range |
|---|---|---|
| Bucherer–Berg | NH₃, KCN, 80°C | 60-75% |
| Ullmann Coupling | CuI, DMF, 110°C | 40-55% |
| Reductive Amination | NaBH₃CN, MeOH | 70-85% |
| Benzoylation | TEA, DCM, 0°C → RT | 65-80% |
How does the spirocyclic framework influence conformational rigidity and target binding?
Level: Advanced
Methodological Answer:
The spiro[4.5]decane core imposes steric constraints, reducing rotational freedom and stabilizing bioactive conformations. X-ray crystallography of analogous compounds (e.g., PHD2 inhibitors) shows:
- The spiro junction positions substituents (e.g., benzyl, benzoyl) in orthogonal planes, enhancing interactions with hydrophobic pockets and hydrogen-bonding residues (e.g., Tyr-303/Tyr-310 in PHD2) .
- DFT calculations predict energy barriers >15 kcal/mol for ring puckering, confirming rigidity .
What strategies address regioselectivity challenges during benzoylation?
Level: Advanced
Methodological Answer:
Regioselective benzoylation at the 8-position is achieved via:
Protecting group strategies : Temporary protection of the 3-benzyl amine with Boc groups.
Catalytic control : Use of DMAP to activate the acylating agent (2,6-difluorobenzoyl chloride) and direct electrophilic attack.
Solvent polarity : Low-polarity solvents (e.g., toluene) favor mono-substitution over di-benzoylation .
How is structure-activity relationship (SAR) analyzed for delta opioid receptor agonism?
Level: Advanced
Methodological Answer:
Key SAR insights from analogous triazaspiro compounds:
Chelating groups (e.g., pyridine at position 2) enhance binding to metal ions in enzymatic active sites.
Fluorine substituents on the benzoyl group improve blood-brain barrier permeability (logP optimization).
Spiro core modifications (e.g., replacing N-methyl with bulkier groups) reduce off-target hERG inhibition .
Q. Table 2: SAR of Triazaspiro Derivatives
What analytical techniques validate purity and structural integrity?
Level: Basic
Methodological Answer:
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., di-benzoylated impurities).
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., benzyl vs. benzoyl proton splitting patterns).
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks .
How are in vivo pharmacokinetic (PK) profiles optimized?
Level: Advanced
Methodological Answer:
- Acidic functionalization : Introducing carboxylic acids reduces hERG binding (e.g., logD reduction from 3.2 → 1.5).
- Prodrug strategies : Esterification of polar groups enhances oral bioavailability (e.g., t½ extension from 2 → 6 hours in rats) .
What in vitro assays assess hypoxia-inducible factor (HIF) modulation?
Methodological Answer:
- PHD2 inhibition assays : Use truncated PHD2 (tPHD2) with HIF-1α CODD peptide substrates.
- Cellular hypoxia models : Measure EPO upregulation in Hep3B cells via ELISA.
IC₅₀ values <50 nM indicate potent HIF-PHD inhibition .
How are off-target effects (e.g., hERG inhibition) mitigated?
Methodological Answer:
- Computational modeling : Predict hERG channel binding using molecular docking (e.g., Schrödinger Suite).
- Structural modifications : Adding polar groups (e.g., -COOH) disrupts π-π stacking with Tyr-652 residues .
What in vivo models validate therapeutic efficacy for anemia?
Methodological Answer:
- Rodent models : Monitor hemoglobin levels post-administration (dose: 10-30 mg/kg, oral).
- Pharmacodynamic markers : Serum EPO levels peak within 6-8 hours in cynomolgus monkeys .
How do computational studies guide spirocyclic drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
